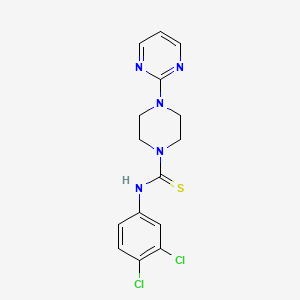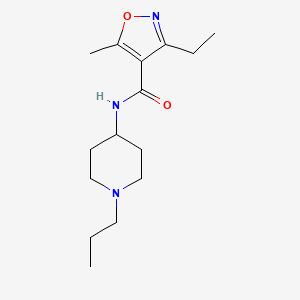![molecular formula C19H22N2O2 B4643541 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4643541.png)
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide
Übersicht
Beschreibung
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the study of cancer. 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could make it useful in the treatment of diseases that involve abnormal blood vessel growth, such as diabetic retinopathy and age-related macular degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide for lab experiments is its relatively low toxicity. 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a low LD50 value, indicating that it is relatively safe for use in laboratory settings. Additionally, 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide. One area of interest is in the development of anticancer drugs based on the structure of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new synthetic methods for 3-methyl-N-[3-(pentanoylamino)phenyl]benzamide that could improve its purity and yield.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-11-18(22)20-16-9-6-10-17(13-16)21-19(23)15-8-5-7-14(2)12-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGUXRPWNNFBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-butylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4643471.png)
![methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B4643481.png)

![3-{5-[(cyclopentylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4643498.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4643504.png)
![N,2-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4643514.png)
![1,3-dioxo-2-{4-[oxo(phenyl)acetyl]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B4643521.png)
![2-[(3,3-dimethylbutanoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4643523.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643525.png)
![4,4,8-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4643534.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4643536.png)
![ethyl ({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4643554.png)
![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)
